molecular formula C11H16OS B1314774 [4-(Tert-butylsulfanyl)phenyl]methanol CAS No. 500530-69-8

[4-(Tert-butylsulfanyl)phenyl]methanol

Cat. No.: B1314774
CAS No.: 500530-69-8
M. Wt: 196.31 g/mol
InChI Key: FWIQXERLOIUQBV-UHFFFAOYSA-N
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Description

[4-(Tert-butylsulfanyl)phenyl]methanol is an organic compound with the molecular formula C11H16OS It is characterized by a phenyl ring substituted with a tert-butylsulfanyl group and a methanol group

Scientific Research Applications

[4-(Tert-butylsulfanyl)phenyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Safety and Hazards

“[4-(Tert-butylsulfanyl)phenyl]methanol” should be handled with care. It is advised not to breathe dust/fume/gas/mist/vapors/spray and to use personal protective equipment as required . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Tert-butylsulfanyl)phenyl]methanol typically involves the reaction of 4-bromobenzyl alcohol with tert-butylthiol in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the tert-butylsulfanyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the thiol group is often protected during the synthesis to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

[4-(Tert-butylsulfanyl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Thiol.

    Substitution: Various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of [4-(Tert-butylsulfanyl)phenyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The tert-butylsulfanyl group can modulate the compound’s reactivity and binding affinity, influencing its biological activity. The pathways involved may include oxidative stress response and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Methylsulfanyl)phenyl]methanol
  • [4-(Ethylsulfanyl)phenyl]methanol
  • [4-(Isopropylsulfanyl)phenyl]methanol

Uniqueness

[4-(Tert-butylsulfanyl)phenyl]methanol is unique due to the presence of the bulky tert-butylsulfanyl group, which can influence its steric and electronic properties. This makes it distinct from other similar compounds with smaller alkylsulfanyl groups.

Properties

IUPAC Name

(4-tert-butylsulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIQXERLOIUQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474074
Record name [4-(tert-butylsulfanyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500530-69-8
Record name [4-(tert-butylsulfanyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(tert-butylsulfanyl)phenyl]methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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